6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine
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Overview
Description
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrano[2,3-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-3,4-dihydropyridine in the presence of a base, followed by cyclization to form the pyrano[2,3-b]pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(3,4-dichlorophenyl)pyridine: Lacks the pyran ring, making it less complex.
2-Methyl-3,4-dihydropyrano[2,3-b]pyridine: Lacks the chloro and dichlorophenyl substituents.
3,4-Dichlorophenyl-2-methylpyridine: Lacks the pyrano ring.
Uniqueness
6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine is unique due to its fused ring system and specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
102830-85-3 |
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Molecular Formula |
C15H12Cl3NO |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H12Cl3NO/c1-15(10-2-3-12(17)13(18)7-10)5-4-9-6-11(16)8-19-14(9)20-15/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CLMOJMGQOOXBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)N=CC(=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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